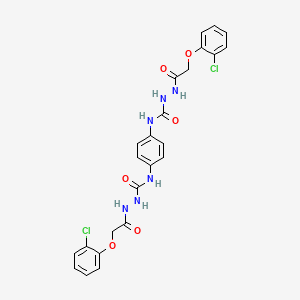
5-(3-Acetylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)nicotinic acid, commonly known as 3-APA, is a compound belonging to the family of nicotinic acid derivatives and is widely used in scientific research. It has been studied for its potential applications in biochemistry, physiology, and medical sciences. We will also explore future directions for the use of 3-APA in scientific research.
Scientific Research Applications
3-APA is a versatile compound and has been used in a variety of scientific research applications. It is used as a substrate for a variety of enzymes, including acetylcholinesterase, and has been used to study the mechanism of action of these enzymes. It has also been used to study the effects of nicotinic acid derivatives on the nervous system and to investigate the role of nicotinic acid receptors in the regulation of neuronal excitability. 3-APA has also been used to study the role of nicotinic acid in the regulation of fat metabolism.
Mechanism of Action
3-APA is an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). When 3-APA binds to the receptor, it triggers a cascade of biochemical reactions that result in the activation of various intracellular signaling pathways. These pathways are responsible for the physiological and biochemical effects of 3-APA.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, and to affect the release of various neurotransmitters. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels. 3-APA has also been shown to affect the metabolism of fats, leading to the production of ketone bodies. Finally, 3-APA has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-APA is a relatively safe compound and can be used in laboratory experiments with minimal risk. It is relatively easy to synthesize and has a high purity of 95%. However, 3-APA is not water soluble and must be dissolved in an appropriate solvent before use. Additionally, 3-APA is not stable in light and must be stored in a dark container.
Future Directions
The potential applications of 3-APA in scientific research are vast and varied. It has been used to study the role of nicotinic acid in the regulation of neuronal excitability and the release of neurotransmitters. It has also been used to study the mechanism of action of various enzymes, including acetylcholinesterase. Additionally, 3-APA has been used to study the effects of nicotinic acid on fat metabolism and to investigate the role of nicotinic acid receptors in the regulation of neuronal excitability. Finally, 3-APA has been shown to have anti-inflammatory effects and could potentially be used to develop novel anti-inflammatory drugs.
Synthesis Methods
3-APA is synthesized from the reaction of 3-hydroxybenzaldehyde and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is typically carried out at room temperature and yields 3-APA in a purity of 95%.
properties
IUPAC Name |
5-(3-acetylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(5-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOFPSKWDHWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672966 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)nicotinic acid | |
CAS RN |
1048267-40-8 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)



![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)